3-Oxo-3-pyridin-3-yl-propionitrile

Regioisomer Structural Identity Chemical Synthesis

Securing the correct regioisomer is critical for reproducing patented heterocyclic syntheses and maintaining structure-activity relationships. 3-Oxo-3-pyridin-3-yl-propionitrile (CAS 30510-18-0) delivers absolute structural identity for PDE4 inhibitor and antimicrobial programs. • Enables pyrazolo[1,5-a]pyrimidine PDE4 inhibitors with IC50 as low as 30 nM [Korea Research Institute]. • Starting material for 3-(3-pyridyl)-5-aminoisoxazole in US Patent 3,475,443, ensuring exact patent compliance. • Derived α-cyanochalcone exhibits broad-spectrum antibacterial/antifungal activity and highest DPPH radical scavenging capacity. Reliable supply with validated purity supports reproducible R&D outcomes.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 30510-18-0
Cat. No. B1315990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-3-pyridin-3-yl-propionitrile
CAS30510-18-0
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)CC#N
InChIInChI=1S/C8H6N2O/c9-4-3-8(11)7-2-1-5-10-6-7/h1-2,5-6H,3H2
InChIKeyMDNYQXMCDAKSIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxo-3-pyridin-3-yl-propionitrile (CAS 30510-18-0): Procurement-Relevant Identity and Categorization


3-Oxo-3-pyridin-3-yl-propionitrile (CAS 30510-18-0), also known as nicotinoylacetonitrile or 3-pyridoylacetonitrile, is a member of the heteroaryl-β-ketonitrile class of organic building blocks. It is characterized by a pyridine ring substituted at the 3-position with a 2-cyanoacetyl group . This compound serves primarily as a synthetic intermediate in the construction of more complex heterocyclic frameworks, such as pyrazolo[1,5-a]pyrimidines and isoxazoles, which are of interest in medicinal chemistry [1]. Its chemical formula is C8H6N2O, with a molecular weight of 146.15 g/mol.

Why Generic Substitution of 3-Oxo-3-pyridin-3-yl-propionitrile is Not Scientifically Sound


The term 'generic substitution' is chemically invalid for regioisomeric building blocks like 3-oxo-3-pyridin-3-yl-propionitrile. Replacing it with its close structural analogs, such as 3-oxo-3-pyridin-2-yl-propionitrile (CAS 54123-21-6) or 3-oxo-3-pyridin-4-yl-propionitrile (CAS 23821-37-6), alters the electronic and steric environment at the critical site of heterocycle formation, leading to a completely different final product [1]. The differentiation between these compounds is not based on a gradient of performance but on absolute structural identity. For a researcher or procurement specialist, selecting the correct regioisomer is a non-negotiable requirement for reproducing a specific chemical synthesis or patent route, not an exercise in choosing a 'better' reagent. The quantitative evidence guide below provides the only objective, measurable basis for distinction: physical properties and reaction yield data where the specific 3-pyridyl isomer was employed.

Quantitative Differentiation Data for 3-Oxo-3-pyridin-3-yl-propionitrile Over Closest Analogs


Regioisomeric Purity: Positional Identity is the Primary Differentiator

The sole, absolute differentiator of 3-oxo-3-pyridin-3-yl-propionitrile (CAS 30510-18-0) from its closest commercial analogs is the position of the oxopropanenitrile group on the pyridine ring. The 2-, 3-, and 4-pyridyl isomers are distinct chemical entities with unique CAS numbers and non-interchangeable chemical reactivities [1][2][3]. The 3-pyridyl derivative is a required intermediate in specific patent routes, such as the synthesis of 3-(3-pyridyl)-5-aminoisoxazole, a precursor for anti-inflammatory agents [4]. Any attempt to substitute the 2- or 4-pyridyl isomer would yield a different isoxazole product with a pyridyl group at a different position, fundamentally failing to produce the desired target compound.

Regioisomer Structural Identity Chemical Synthesis Pharmaceutical Intermediate

Melting Point: A Measurable Criterion for Physical Form and Purity Assessment

The melting point offers a simple, quantitative benchmark for identity verification and purity assessment. For the target compound, a reputable supplier specifies a melting point range of 75-78°C . This is observably and significantly lower than that of the 2-pyridyl isomer, which is reported at 97-99°C . The 4-pyridyl isomer's melting point is less consistently documented but differs as well. This quantifiable difference allows for a quick, initial verification of the correct regioisomer upon receipt, providing a practical advantage in laboratory workflows.

Melting Point Physicochemical Property Quality Control Solid Form

Synthetic Utility: Validated Performance in a Specific Heterocyclic Synthesis

The specific utility of this 3-pyridyl isomer is demonstrated in a patented synthetic route where it is a required intermediate. The reaction of nicotinic acid ethyl ester with acetonitrile to form nicotinoylacetonitrile (the target compound), followed by cyclization with hydroxylamine hydrochloride, yields 3-(3-pyridyl)-5-aminoisoxazole [1]. This specific isoxazole is a key intermediate for a class of antiphlogistic compounds. The patent does not describe the synthesis using the 2- or 4-pyridyl analogs, as those would lead to different final products. This establishes the 3-pyridyl isomer's irreplaceable role in this specific, value-creating synthetic sequence.

Isoxazole Synthesis Patent Route Intermediate Yield Antiphlogistic

High-Confidence Application Scenarios for 3-Oxo-3-pyridin-3-yl-propionitrile Based on Proven Evidence


Replicating a Patented Synthesis of Anti-inflammatory Isoxazole Precursors

A medicinal chemistry group aiming to synthesize 3-(3-pyridyl)-5-aminoisoxazole, a key intermediate for antiphlogistic compounds described in US Patent 3,475,443, must procure 3-oxo-3-pyridin-3-yl-propionitrile [1]. The patent explicitly details the synthesis starting from this specific regioisomer. Using the 2- or 4-pyridyl analog would not meet the structural requirements of the patent and would lead to a different, non-targeted isoxazole derivative.

Building a Focused Library of Pyrazolo[1,5-a]pyrimidine PDE4 Inhibitors

Research from the Korea Research Institute of Chemical Technology demonstrates the use of 3-oxo-3-pyridin-3-yl-propionitrile as a starting material for constructing novel PDE4 inhibitors based on a pyrazolo[1,5-a]pyrimidine scaffold [1]. This synthetic route, which led to compounds with low nanomolar IC50 values (e.g., 30 nM), relies on the specific reactivity of the 3-pyridyl-β-ketonitrile building block. Substitution with a different regioisomer would derail the established structure-activity relationship (SAR).

Synthesizing Broad-Spectrum Antimicrobial α-Cyanochalcones

In a study on Knoevenagel condensation reactions, the α-cyanochalcone product derived from 3-oxo-3-pyridin-3-yl-propionitrile exhibited the best broad-spectrum antibacterial and antifungal activity among the tested compounds [1]. This specific derivative (compound 1c) was active against all Gram-positive and Gram-negative bacteria and fungi tested, and also showed the highest antioxidant capacity in a DPPH radical scavenging assay. This work provides a direct, evidence-based reason to select the 3-pyridyl isomer as a starting material for further antimicrobial research.

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